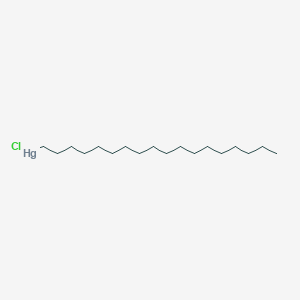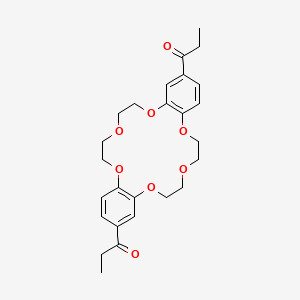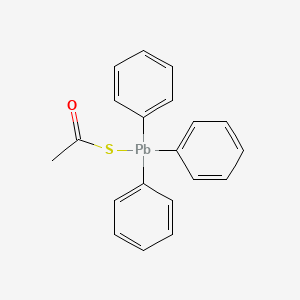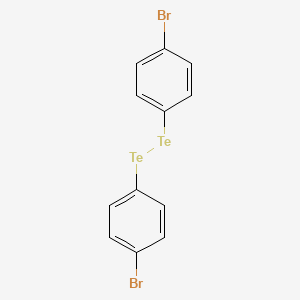
Chlorooctadecylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorooctadecylmercury is an organomercury compound with the chemical formula C18H37ClHg It is a unique compound due to the presence of both a long alkyl chain and a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorooctadecylmercury can be synthesized through the reaction of octadecylmagnesium chloride with mercuric chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorooctadecylmercury undergoes several types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to form mercuric oxide.
Reduction: The compound can be reduced to form elemental mercury.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Mercuric oxide and octadecane.
Reduction: Elemental mercury and octadecane.
Substitution: Various organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorooctadecylmercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of certain polymers and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of chlorooctadecylmercury involves its interaction with biological molecules. The long alkyl chain allows it to integrate into lipid membranes, while the mercury atom can form strong bonds with sulfur-containing amino acids in proteins. This interaction can disrupt protein function and cellular processes, leading to its toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorotetradecylmercury
- Chlorooctylmercury
- Chlorododecylmercury
Uniqueness
Chlorooctadecylmercury is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. This makes it more hydrophobic and allows it to interact differently with biological membranes and other hydrophobic environments.
Propriétés
Numéro CAS |
39556-04-2 |
|---|---|
Formule moléculaire |
C18H37ClHg |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
chloro(octadecyl)mercury |
InChI |
InChI=1S/C18H37.ClH.Hg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
FYADTYISXKLWNM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)

![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)



![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B11967289.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967307.png)

